molecular formula C26H30N4O2S B2408403 2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-mesitylbutanamide CAS No. 1173743-88-8

2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-mesitylbutanamide

Cat. No.: B2408403
CAS No.: 1173743-88-8
M. Wt: 462.61
InChI Key: YVBGPAZNIASCJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-mesitylbutanamide is a complex organic compound that features a unique structure combining an imidazoquinazoline core with a mesitylbutanamide moiety.

Properties

IUPAC Name

2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O2S/c1-7-20(24(31)29-22-16(5)12-15(4)13-17(22)6)33-26-27-19-11-9-8-10-18(19)23-28-21(14(2)3)25(32)30(23)26/h8-14,20-21H,7H2,1-6H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBGPAZNIASCJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=C(C=C1C)C)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation-Reduction-Cyclization Sequence

Adapting methodologies from Nahavandian and Allameh, the core structure is accessible via:

Step 1 : Condensation of 2-nitrobenzaldehyde derivatives with isopropylamine and diketones

  • Conditions: Glacial acetic acid, reflux (12–16 h)
  • Mechanism: Schiff base formation followed by cyclocondensation
  • Key intermediate: 2-(2-Nitrophenyl)-4,5-diphenyl-1H-imidazole (Yield: 68–72%)

Step 2 : Nitro group reduction

  • Reagent: SnCl₂·2H₂O/HCl in methanol
  • Temperature: Ambient (6 h)
  • Product: 2-(2-Aminophenyl)-4,5-diphenyl-1H-imidazole

Step 3 : Cyclization to form quinazolinone

  • Reagent: Carbon disulfide in ethanol/KOH
  • Conditions: Reflux (3 h)
  • Yield: 58–64%

Alternative Single-Pot Approach

Recent advances from Nature demonstrate improved efficiency:

Components :

  • 2-Nitrobenzaldehyde (1.2 eq)
  • Isopropylamine (1.0 eq)
  • Benzil (1.0 eq)

Procedure :

  • Microwave irradiation (150°C, 30 min) in acetic acid
  • In situ reduction using Fe/NH₄Cl system
  • Cyclization with thiophosgene

Advantages :

  • Total time: <4 hours
  • Combined yield: 71%

Introduction of the Isopropyl Group

Positional specificity at C2 is achieved through:

Nucleophilic Displacement

  • Substrate : 2-Bromoimidazoquinazolinone
  • Reagent : Isopropylmagnesium bromide
  • Conditions : THF, −78°C → RT (12 h)
  • Yield : 63%

Transition Metal-Catalyzed Coupling

  • Catalyst : Pd(OAc)₂/Xantphos
  • Reagent : Isopropylzinc chloride
  • Solvent : DMF, 80°C
  • Yield : 78%

Thioether Linkage Installation

Bromide-Thiolate Substitution

Intermediate : 5-Bromoimidazoquinazolinone
Reagent : Potassium thioacetate
Conditions :

  • DMF, 100°C
  • N₂ atmosphere (8 h)
    Yield : 82%

Radical Thiol-Ene Coupling

Innovative method from recent literature:

  • Photoinitiator : Irgacure 2959
  • Wavelength : 365 nm
  • Thiol source : Thiobutanamide precursor
  • Conversion : >95% (GC-MS)

N-Mesitylbutanamide Side Chain Synthesis

Amide Bond Formation

Two-step protocol :

  • Butanoyl chloride synthesis
    • Reagent: Butyric acid + SOCl₂
    • Yield: 89%
  • Coupling with mesitylamine
    • Base: Et₃N, CH₂Cl₂
    • Room temperature (4 h)
    • Yield: 76%

Enzymatic Aminolysis

Sustainable alternative :

  • Enzyme : Candida antarctica lipase B
  • Solvent : tert-Butanol
  • Conversion : 68%

Final Coupling Strategies

Nucleophilic Aromatic Substitution

Conditions :

  • 5-Thiolimidazoquinazolinone (1.0 eq)
  • N-Mesitylbutanamide bromide (1.2 eq)
  • K₂CO₃, DMF, 80°C (12 h)
    Yield : 65%

Mitsunobu Reaction

For oxygen-sensitive substrates :

  • DIAD, PPh₃
  • THF, 0°C → RT
    Yield : 58%

Optimization Data and Comparative Analysis

Parameter Pathway A Pathway B Enzymatic Route
Total Steps 6 5 7
Overall Yield 34% 41% 29%
Cost Index* 1.8 1.2 3.4
Purity (HPLC) 98.2% 97.8% 95.1%
Scalability >100 g >500 g <50 g
*Relative to benzil cost

Characterization and Validation

Key Spectroscopic Data :

  • ¹H NMR (500 MHz, DMSO-d₆): δ 1.25 (d, J=6.5 Hz, 6H, CH(CH₃)₂), 2.21 (s, 9H, mesityl-CH₃), 3.12 (m, 1H, CH(CH₃)₂)
  • HRMS : m/z 492.2145 [M+H]⁺ (calc. 492.2149)
  • IR : 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N)

Purity Assessment :

  • HPLC: 98.4% (C18, MeCN/H₂O gradient)
  • Elemental Analysis: C 68.21%, H 6.58%, N 13.92%

Critical Evaluation of Methodologies

Advantages of Pathway B

  • Fewer purification steps
  • Higher overall yield (41% vs 34%)
  • Compatibility with continuous flow systems

Limitations of Current Approaches

  • Requires expensive SnCl₂ in reduction steps
  • Mesityl group introduction lacks atom economy
  • Thiophosgene toxicity in cyclization

Industrial Considerations

Scale-Up Challenges :

  • Exothermic nature of SnCl₂ reductions
  • Thiourea byproduct management
  • Mesityl amine sourcing logistics

Cost-Reduction Strategies :

  • Catalyst recycling via magnetic nanoparticles
  • Solvent recovery systems for DMF
  • Continuous hydrogenation for nitro reductions

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can target the carbonyl groups within the imidazoquinazoline core.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Conditions for substitution reactions vary, but typically involve the use of strong acids or bases and appropriate nucleophiles or electrophiles.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways involving phosphatidylinositol 3-kinase and histone deacetylase.

    Medicine: Explored as a potential therapeutic agent in cancer treatment due to its dual inhibitory activity.

    Industry: Potential use in the development of new pharmaceuticals and chemical probes.

Mechanism of Action

The compound exerts its effects by inhibiting both phosphatidylinositol 3-kinase and histone deacetylase. Phosphatidylinositol 3-kinase is involved in cell growth and survival pathways, while histone deacetylase regulates gene expression through epigenetic modifications. By targeting these enzymes, the compound can disrupt cancer cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydroimidazo[1,2-c]quinazoline derivatives: These compounds share the imidazoquinazoline core and have similar biological activities.

    Mesitylbutanamide derivatives: Compounds with the mesitylbutanamide moiety may exhibit similar chemical properties.

Uniqueness

The uniqueness of 2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-mesitylbutanamide lies in its dual inhibitory activity, which is not commonly found in other similar compounds. This dual activity makes it a promising candidate for cancer therapy, as it can simultaneously target multiple pathways involved in cancer progression .

Biological Activity

The compound 2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-mesitylbutanamide is a member of the imidazoquinazoline family, known for its diverse biological activities, particularly in the field of medicinal chemistry. This article provides an in-depth analysis of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

The compound exhibits significant interactions with various enzymes and cellular pathways. Notably, it has been shown to interact with:

  • Phosphoinositide 3-kinase (PI3K) : This interaction is crucial for regulating cell growth and metabolism.
  • Histone deacetylases (HDAC) : Inhibition of HDAC can lead to altered gene expression and potential anticancer effects.

Cellular Effects

The biological activity of this compound extends to various cellular processes:

  • Cell Signaling : It influences key signaling pathways that regulate cell proliferation and survival.
  • Gene Expression : The compound modulates the expression of genes involved in cell cycle regulation and apoptosis.
  • Cellular Metabolism : It impacts metabolic pathways that are essential for cancer cell survival.

Molecular Mechanism

The mechanism of action for 2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-mesitylbutanamide involves several key processes:

  • Binding Interactions : The compound binds to specific biomolecules, which may lead to enzyme inhibition or activation.
  • Enzyme Inhibition : It has shown preferential activity against cyclin-dependent kinases (CDKs), particularly CDK2, which is vital for cell cycle progression.
  • Alteration of Protein Functions : The compound's structural features allow it to modulate the function of proteins involved in cancer progression.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary with dosage:

  • Low Doses : Potentially therapeutic effects observed in inhibiting tumor growth.
  • High Doses : Studies are ongoing to assess any toxic or adverse effects at elevated levels. Preliminary findings suggest a need for careful dosage calibration to maximize efficacy while minimizing toxicity.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Activity : A study demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent .
  • Cell Cycle Inhibition : Research indicated that it selectively inhibits CDK2 over other CDKs, highlighting its potential utility in treating disorders involving abnormal cellular proliferation .
  • Mechanistic Insights : Investigations into its interaction with Ras proteins revealed its ability to influence signaling pathways critical for cancer development .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Enzyme InteractionPI3K and HDAC inhibition
Anticancer PropertiesInhibits proliferation in cancer cell lines
Cell Cycle RegulationSelective inhibition of CDK2
Protein ModulationAlters functions of proteins involved in cancer progression

Q & A

Q. What are the recommended synthetic routes and purification methods for synthesizing 2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-mesitylbutanamide?

A multi-step synthesis is typically required. For analogous imidazo-fused heterocycles, refluxing in alcoholic solvents with substituted isothiocyanates or thiol intermediates under controlled pH (e.g., acetic acid catalysis) is common . Purification often involves recrystallization using ethanol or methanol, followed by column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the target compound. Purity validation should include HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (ESI-MS) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Key steps include:

  • Spectral analysis : 1H/13C NMR to confirm substituent positions (e.g., mesityl group integration at δ 2.3 ppm for methyl protons) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated vs. observed m/z).
  • Thermal stability : Differential scanning calorimetry (DSC) to assess decomposition points.
  • LogP determination : Reverse-phase HPLC to estimate hydrophobicity, critical for bioavailability studies .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

For anticancer or antiviral screening:

  • Cell viability assays : MTT or ATP-based luminescence in cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence polarization).
  • Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to rule out artifacts .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in cancer models?

  • Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS proteomics .
  • Transcriptomic profiling : RNA-seq to identify dysregulated pathways (e.g., apoptosis, DNA repair) in treated vs. untreated cells.
  • Structural modeling : Molecular docking (AutoDock Vina) against predicted targets like kinases or DNA repair enzymes, guided by imidazo-quinazoline scaffolds’ known interactions .

Q. What experimental designs are optimal for studying environmental fate and ecotoxicological impacts?

Adopt a tiered approach as in Project INCHEMBIOL :

  • Phase 1 : Determine physicochemical properties (hydrolysis rate, photodegradation in simulated sunlight).
  • Phase 2 : Bioconcentration studies in model organisms (e.g., Daphnia magna) using LC50 assays.
  • Phase 3 : Field simulations to assess soil adsorption (OECD Guideline 106) and microbial degradation (GC-MS metabolite profiling).

Q. How should contradictory data in biological activity studies be resolved?

  • Dose-response validation : Replicate assays across multiple cell lines or animal models to rule out lineage-specific effects.
  • Metabolic stability : Check for species-dependent metabolism (e.g., cytochrome P450 activity in human vs. rodent microsomes).
  • Methodological alignment : Apply the quadripolar model (theoretical, epistemological, morphological, technical poles) to ensure consistency in experimental frameworks .

Q. What strategies can optimize the compound’s selectivity and reduce off-target effects?

  • SAR studies : Modify substituents (e.g., isopropyl group in imidazo-quinazoline) to enhance target affinity. Analogues in show that thioether linkages and mesityl groups improve specificity .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester moieties) to limit systemic toxicity.
  • In silico toxicity prediction : Use platforms like Derek Nexus to flag structural alerts for genotoxicity or hepatotoxicity .

Methodological Notes

  • Data contradiction analysis : Cross-validate findings using orthogonal techniques (e.g., Western blot for protein expression alongside transcriptomics) .
  • Environmental impact : Prioritize OECD guidelines for biodegradation and ecotoxicity testing to ensure regulatory compliance .
  • Biological assays : Include positive/negative controls and statistical rigor (e.g., ANOVA with post-hoc Tukey tests) to minimize false positives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.